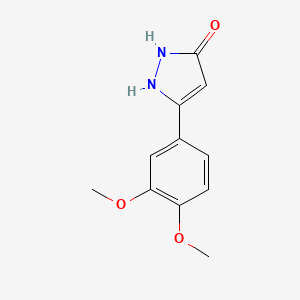![molecular formula C9H10N2OS B5396037 4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine](/img/structure/B5396037.png)
4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine is not fully understood. However, studies have shown that it inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Apart from its anti-cancer properties, 4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine has been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties and can inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation. Additionally, it has been shown to have anti-bacterial properties and can inhibit the growth of various bacterial strains.
実験室実験の利点と制限
One of the main advantages of using 4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine in lab experiments is its potential as an anti-cancer agent. This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for further research. However, one of the limitations of using this compound is its toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on 4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine. One potential direction is to further investigate its anti-cancer properties and its mechanism of action. Additionally, research can be done to explore its potential as an anti-inflammatory and anti-bacterial agent. Furthermore, studies can be done to determine the optimal dosage and administration route for this compound to minimize its toxicity while maximizing its therapeutic effects.
Conclusion
In conclusion, 4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of 4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine has been achieved using various methods. One of the most common methods involves the reaction of 2,4-dimethylpyrimidine-5-thiol with 2-bromo-3,5-dimethylfuran in the presence of a base such as potassium carbonate. This method yields the desired compound in moderate to high yields.
科学的研究の応用
4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine has been studied extensively for its potential therapeutic applications. One of the most promising applications is its use as an anti-cancer agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
4,6-dimethyl-2-methylsulfanylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-4-7-6(2)10-9(13-3)11-8(7)12-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFVVXAGANVICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5395957.png)

![N~4~-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5395977.png)

![3-[2-(dipropylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396001.png)
![3-allyl-5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396009.png)
![N-[3-(4-isopropylphenyl)propyl]methanesulfonamide](/img/structure/B5396013.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5396018.png)
![4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5396032.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5396034.png)
![methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5396035.png)
![N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine](/img/structure/B5396048.png)
![1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)propan-2-ol](/img/structure/B5396056.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5396062.png)